

Application Notes and Protocols for XAP044 In Vivo Mouse Studies

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Compound of Interest

Compound Name: XAP044

Cat. No.: B1684232

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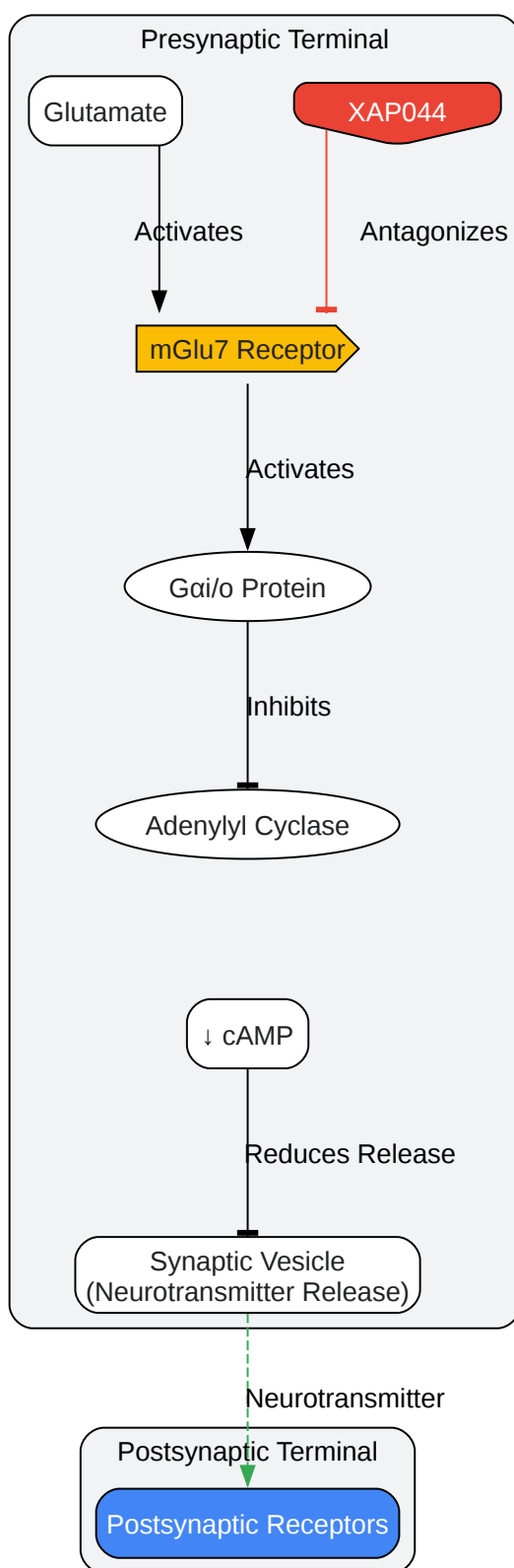
Audience: Researchers, scientists, and drug development professionals.

Introduction

XAP044 is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). It exhibits a novel mechanism of action, binding to the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor, in contrast to other allosteric modulators that typically bind within the transmembrane domain.^{[1][2][3]} This antagonism of mGlu7 has been shown to inhibit presynaptic neurotransmitter release. In preclinical mouse models, **XAP044** has demonstrated anti-stress, antidepressant, and anxiolytic-like effects, making it a compound of interest for psychiatric applications. It is brain penetrant and has been shown to inhibit long-term potentiation (LTP) in the lateral amygdala, a process implicated in fear and anxiety.

Mechanism of Action & Signaling Pathway

XAP044 functions as a selective antagonist of the mGlu7 receptor. The mGlu7 receptor is a G-protein coupled receptor (GPCR) that plays a key role in modulating synaptic transmission in the brain. Unlike orthosteric antagonists that compete with the endogenous ligand (glutamate), **XAP044** binds to a novel site on the extracellular VFTD. This binding prevents the conformational change required for receptor activation, thereby disrupting the associated G-protein signaling pathway and inhibiting presynaptic neurotransmitter release.



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Caption: **XAP044** antagonizes the mGlu7 receptor, inhibiting G-protein signaling and reducing presynaptic neurotransmitter release.

Pharmacokinetics in Mice

XAP044 has undergone pharmacokinetic (PK) profiling in mice. Key findings indicate a challenging profile for systemic administration, characterized by high clearance and a short half-life. This has led to the use of both intraperitoneal (i.p.) for acute studies and intracerebroventricular (i.c.v.) infusions for chronic studies to ensure adequate brain exposure.

Parameter	Route	Value	Species	Reference
Total Blood Clearance	i.v.	76 mL/min/kg	C57BL/6 Mice	
Apparent Terminal Half-life	i.v.	0.4 h	C57BL/6 Mice	
Oral Bioavailability	p.o.	17%	C57BL/6 Mice	
Plasma Protein Binding	In vitro	>99%	Mouse & Rat	
Brain Homogenate Binding	In vitro	>99%	Rat	

Table 1: Pharmacokinetic Parameters of **XAP044** in Rodents.

Dose (i.p.)	Time Post-Dose	Plasma Concentration (μM)	Brain Concentration (μmol/kg)	Reference
10 mg/kg	30 min	2.8	1.6	
100 mg/kg	30 min	33	13	

Table 2: Plasma and Brain Exposure of **XAP044** After Intraperitoneal Administration in Mice.

Recommended Dosage and Administration Protocols

The choice of dosage and administration route depends on the experimental design, specifically the required duration of target engagement.

This protocol is suitable for behavioral tests assessing acute drug effects, such as the Tail Suspension Test (TST).

Objective: To assess the acute antidepressant-like effects of **XAP044**.

Materials:

- **XAP044** (Tocris, R&D Systems)
- Vehicle solution: 10% Neoral® vehicle, 0.4% methylcellulose
- Male C57BL/6 mice
- Standard injection supplies (syringes, needles)

Procedure:

- Preparation of Dosing Solution:
 - Prepare the vehicle solution of 10% Neoral® and 0.4% methylcellulose.
 - Suspend **XAP044** in the vehicle to achieve final concentrations for dosing at 10 mg/kg and 60 mg/kg. Ensure the solution is homogenous by vortexing or sonicating. The dosing volume is typically 10 ml/kg.
- Administration:
 - Acclimate mice to the experimental room for at least 1 hour before dosing.
 - Administer **XAP044** (10 or 60 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
- Behavioral Testing:

- Conduct the Tail Suspension Test 30 minutes after the injection. This time point corresponds with high plasma and brain concentrations of the compound.

This protocol is designed for studies investigating the effects of long-term mGlu7 blockade, such as in chronic stress models.

Objective: To assess the protective effects of chronic **XAP044** administration against chronic psychosocial stress.

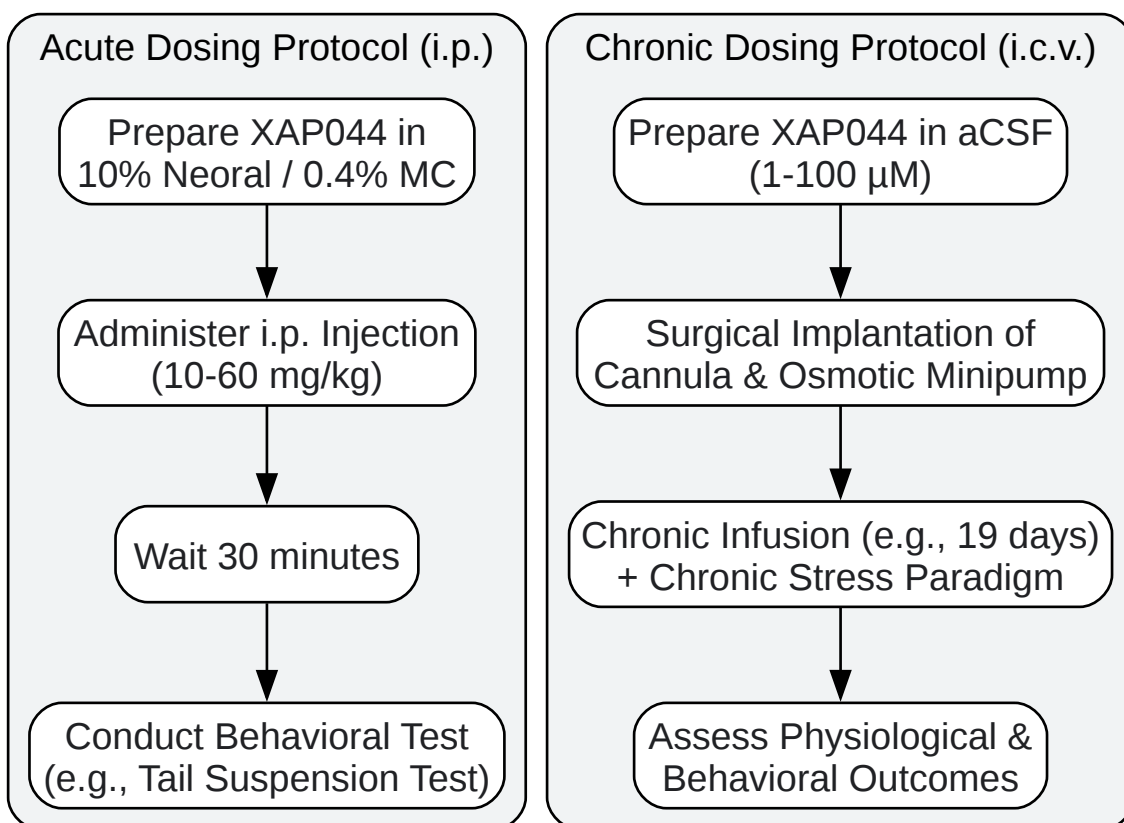
Materials:

- **XAP044**
- Artificial cerebrospinal fluid (aCSF) for vehicle
- Alzet osmotic minipumps and brain infusion cannulae
- Stereotaxic apparatus
- Male mice

Procedure:

- Preparation of Dosing Solution:
 - Dissolve **XAP044** in aCSF to achieve final concentrations of 1 μ M, 10 μ M, and 100 μ M.
- Surgical Implantation:
 - Anesthetize mice and place them in a stereotaxic frame.
 - Implant a brain infusion cannula into the lateral ventricle.
 - Connect the cannula to an osmotic minipump filled with either vehicle (aCSF) or one of the **XAP044** solutions. The minipump is implanted subcutaneously.
- Chronic Infusion and Stress Paradigm:
 - Allow mice to recover from surgery.

- Begin the chronic infusion of **XAP044**. This is often done in combination with a chronic stress paradigm, such as chronic subordinate colony housing (CSC), for a duration of 19 days.
- Outcome Measures:
 - At the end of the treatment period, assess physiological and behavioral outcomes. This can include measuring hypothalamic-pituitary-adrenal (HPA) axis parameters (e.g., adrenal weight), thymus weight, and anxiety-related behaviors in tests like the light-dark box.



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Caption: Experimental workflows for acute (i.p.) and chronic (i.c.v.) administration of **XAP044** in mice.

Safety and Efficacy Summary

- **Efficacy:** **XAP044** has shown dose-dependent efficacy in mouse models. In chronic stress paradigms, a 100 μ M i.c.v. dose was effective in blocking CSC-induced increases in adrenal weight and anxiety-related behavior. In acute tests, i.p. doses of 10 and 60 mg/kg demonstrated antidepressant-like effects.
- **Safety:** No side effects have been reported in the cited in vivo experiments. Intraperitoneal administration up to 60 mg/kg and chronic intracerebroventricular application up to 100 μ M were well-tolerated. Locomotor activity was not adversely affected by the treatment.

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